Aconosine Aconosine This is a new chemical class of ganglion blocking agent and myorelaxant of reversible type. Bisnorditerpene Alkaloid Derived from the plant Aconitum nasutum (Ranunculaceae family)
It is an N-cholinoblocker with an EC50 of N-cholinolythic activity of 10-5 g/ml on whole animal.
Aconosine(cas 38839-95-1) is a new chemical class of ganglion blocking agent and myorelaxant of reversible type. Bisnorditerpene AlkaloidDerived from the plant Aconitum nasutum (Ranunculaceae family) It is an N-cholinoblocker with an EC50 of N-cholinolythic activity of 10-5 g/ml on whole animal.
Brand Name: Vulcanchem
CAS No.: 38839-95-1
VCID: VC20762889
InChI: InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3
SMILES: CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC
Molecular Formula: C22H35NO4.HCl
Molecular Weight: 377.51 g/mol

Aconosine

CAS No.: 38839-95-1

ADC Toxins

Cat. No.: VC20762889

Molecular Formula: C22H35NO4.HCl

Molecular Weight: 377.51 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Aconosine - 38839-95-1

Description This is a new chemical class of ganglion blocking agent and myorelaxant of reversible type. Bisnorditerpene Alkaloid Derived from the plant Aconitum nasutum (Ranunculaceae family)
It is an N-cholinoblocker with an EC50 of N-cholinolythic activity of 10-5 g/ml on whole animal.
Aconosine(cas 38839-95-1) is a new chemical class of ganglion blocking agent and myorelaxant of reversible type. Bisnorditerpene AlkaloidDerived from the plant Aconitum nasutum (Ranunculaceae family) It is an N-cholinoblocker with an EC50 of N-cholinolythic activity of 10-5 g/ml on whole animal.
CAS No. 38839-95-1
Molecular Formula C22H35NO4.HCl
Molecular Weight 377.51 g/mol
IUPAC Name 11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Standard InChI InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3
Standard InChI Key VCOQRRVEIUTMFC-UHFFFAOYSA-N
SMILES CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC
Canonical SMILES CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC
Appearance White powder

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